molecular formula C27H44O9 B1251798 3,4-dihydroxy-5-[(8E,10E,14Z,16E)-1,2,3,4,5-pentahydroxy-6,20-dimethylhenicosa-8,10,14,16-tetraenyl]oxolan-2-one

3,4-dihydroxy-5-[(8E,10E,14Z,16E)-1,2,3,4,5-pentahydroxy-6,20-dimethylhenicosa-8,10,14,16-tetraenyl]oxolan-2-one

Cat. No. B1251798
M. Wt: 512.6 g/mol
InChI Key: QOXADYBJIYSAHC-RVPOWQAWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dihydroxy-5-[(8E,10E,14Z,16E)-1,2,3,4,5-pentahydroxy-6,20-dimethylhenicosa-8,10,14,16-tetraenyl]oxolan-2-one is a natural product found in Streptomyces rochei with data available.

Scientific Research Applications

Synthesis of Oxacycles

The compound 3,4-dihydroxy-5-[(8E,10E,14Z,16E)-1,2,3,4,5-pentahydroxy-6,20-dimethylhenicosa-8,10,14,16-tetraenyl]oxolan-2-one belongs to a class of molecules that may involve oxacycles like oxolanes and oxepanes in their structure or synthesis. An efficient synthesis of such 3,4-dimethylidene oxacycles through Prins-type cyclization of hydroxy(allenylmethyl)silanes has been described, demonstrating the potential of producing complex ring systems like polyether bicycles or tricycles using this method (Ullapu et al., 2011).

Molecular Wires Synthesis

The compound's structure also implies potential applications in the synthesis of pi-conjugated molecules, such as in the creation of molecular wires. This involves the synthesis of derivatives like 2,5-diphenyl-1,3,4-oxadiazole (OXD) derivatives with terminal ethynyl- and butadiynyl- substituents, indicating its potential use in creating advanced materials with specific optoelectronic properties (Wang et al., 2006).

Phospholane Synthesis and Applications

The structure of the compound suggests it might be related to or useful in the synthesis of chiral hydroxyl phospholanes, which are synthesized from D-mannitol and are utilized in asymmetric catalytic reactions. Such compounds have been noted for their effectiveness in the asymmetric hydrogenation of various functionalized olefins, indicating their significance in chemical synthesis and potential pharmaceutical applications (Li et al., 2000).

properties

Molecular Formula

C27H44O9

Molecular Weight

512.6 g/mol

IUPAC Name

3,4-dihydroxy-5-[(8E,10E,14Z,16E)-1,2,3,4,5-pentahydroxy-6,20-dimethylhenicosa-8,10,14,16-tetraenyl]oxolan-2-one

InChI

InChI=1S/C27H44O9/c1-17(2)15-13-11-9-7-5-4-6-8-10-12-14-16-18(3)19(28)20(29)21(30)22(31)23(32)26-24(33)25(34)27(35)36-26/h5,7-12,14,17-26,28-34H,4,6,13,15-16H2,1-3H3/b7-5-,10-8+,11-9+,14-12+

InChI Key

QOXADYBJIYSAHC-RVPOWQAWSA-N

Isomeric SMILES

CC(C)CC/C=C/C=C\CC/C=C/C=C/CC(C)C(C(C(C(C(C1C(C(C(=O)O1)O)O)O)O)O)O)O

Canonical SMILES

CC(C)CCC=CC=CCCC=CC=CCC(C)C(C(C(C(C(C1C(C(C(=O)O1)O)O)O)O)O)O)O

synonyms

utyrolactol B
butyrolactol-B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-dihydroxy-5-[(8E,10E,14Z,16E)-1,2,3,4,5-pentahydroxy-6,20-dimethylhenicosa-8,10,14,16-tetraenyl]oxolan-2-one
Reactant of Route 2
3,4-dihydroxy-5-[(8E,10E,14Z,16E)-1,2,3,4,5-pentahydroxy-6,20-dimethylhenicosa-8,10,14,16-tetraenyl]oxolan-2-one
Reactant of Route 3
3,4-dihydroxy-5-[(8E,10E,14Z,16E)-1,2,3,4,5-pentahydroxy-6,20-dimethylhenicosa-8,10,14,16-tetraenyl]oxolan-2-one
Reactant of Route 4
3,4-dihydroxy-5-[(8E,10E,14Z,16E)-1,2,3,4,5-pentahydroxy-6,20-dimethylhenicosa-8,10,14,16-tetraenyl]oxolan-2-one
Reactant of Route 5
3,4-dihydroxy-5-[(8E,10E,14Z,16E)-1,2,3,4,5-pentahydroxy-6,20-dimethylhenicosa-8,10,14,16-tetraenyl]oxolan-2-one
Reactant of Route 6
3,4-dihydroxy-5-[(8E,10E,14Z,16E)-1,2,3,4,5-pentahydroxy-6,20-dimethylhenicosa-8,10,14,16-tetraenyl]oxolan-2-one

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